1-(2-Amino-4-hydroxyphenyl)ethanone

Vue d'ensemble

Description

“1-(2-Amino-4-hydroxyphenyl)ethanone” is a compound that has been isolated from the metabolites of Phomopsis liquidambari S47, an endophytic fungus . It has shown quorum sensing inhibitory activity against Pseudomonas aeruginosa . It is a derivative of phenol and is commonly used in organic synthesis, as a reagent in chromatography, and as a building block in the preparation of other compounds.

Synthesis Analysis

The compound “this compound” can be prepared by hydrolysis of 4-acetamido-2-hydroxy-acetophenone with boiling aqueous hydrochloric acid at 50% HCl or at 15% HCl . It was also identified from the crude extract of P. liquidambari S47 .

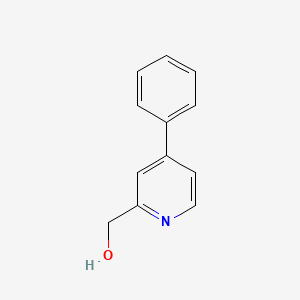

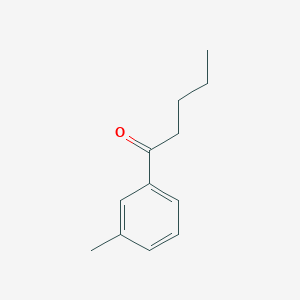

Molecular Structure Analysis

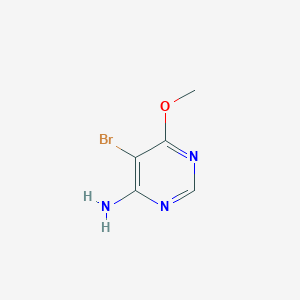

The molecular structure of “this compound” was drawn using ChemBioDraw 12.0 . More details about its structure can be found in the NIST Chemistry WebBook .

Chemical Reactions Analysis

The compound “this compound” has been found to notably suppress the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa PAO1 . More details about its chemical reactions can be found on ChemSpider .

Physical And Chemical Properties Analysis

The compound “this compound” has a molecular formula of CHNO, an average mass of 151.163 Da, and a monoisotopic mass of 151.063324 Da . More details about its physical and chemical properties can be found on ChemSpider .

Applications De Recherche Scientifique

Antimicrobial and Pesticidal Properties

- Suppressing Agrobacterium tumefaciens Virulence: 1-(4-Amino-2-Hydroxyphenyl)Ethenone (AHPE), a derivative of 1-(2-Amino-4-hydroxyphenyl)ethanone, has been found to suppress the virulence and metabolism of Agrobacterium tumefaciens, a pathogenic bacterium. AHPE inhibits key functions such as β-galactosidase activity, acyl-homoserine lactone level, swimming motility, chemotaxis, and flagella formation in A. tumefaciens. This suggests its potential as a pesticide to defend against this bacterium (Zhou et al., 2020).

- Synthesis and Antimicrobial Activity: The synthesis and antimicrobial activity of a related compound, 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl) ethanone, have been explored. This study highlights its use in the pharmaceutical industry, particularly for its antimicrobial properties against various bacteria (Wanjari, 2020).

Chemical Synthesis and Characterization

- Synthesis of Various Derivatives: Research has focused on the synthesis and characterization of various derivatives of this compound. For instance, studies involving the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with different nucleophiles have led to the formation of novel heterocycles, demonstrating the versatility of this compound in chemical synthesis (Moskvina et al., 2015).

Biological Studies

- DNA Interaction and Docking Studies: Novel Schiff base ligands derived from reactions involving 1-(4-{[(3-hydroxynaphthalen-2-yl)methylidene]amino}phenyl)ethanone have been synthesized and their DNA binding properties investigated. Such studies are crucial for understanding the potential of these compounds in drug design and biological interactions (Kurt et al., 2020).

Pharmaceutical Intermediates

- Synthesis of Important Intermediates: this compound has been used as a starting material in the synthesis of important pharmaceutical intermediates. For example, its use in the production of 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, demonstrates its significance in pharmaceutical synthesis (Yu-feng, 2013).

Photoremovable Protecting Group

- Photoremovable Protecting Group for Carboxylic Acids: A derivative of this compound, specifically 1-[2-(2-hydroxyalkyl)phenyl]ethanone, has been introduced as a new photoremovable protecting group for carboxylic acids. This application is particularly important in the field of organic synthesis and photochemistry (Atemnkeng et al., 2003).

Mécanisme D'action

Target of Action

The primary targets of 1-(2-Amino-4-hydroxyphenyl)ethanone, also known as AHE, are the quorum sensing (QS) receptors in Pseudomonas aeruginosa . These receptors include LasR, RhlR, and PqsR . QS is a system that bacteria use to coordinate their behavior based on population density. In P. aeruginosa, QS controls the production of virulence factors and the formation of biofilms .

Mode of Action

AHE interacts with its targets by suppressing the secretion of acyl-homoserine lactones (AHLs), which are signaling molecules in the QS system . This suppression notably reduces the production of virulence factors in P. aeruginosa . AHE also suppresses the expressions of QS-related genes , thereby disturbing the QS system .

Biochemical Pathways

The disturbance in the QS system caused by AHE results in inhibited activity of antioxidant enzymes and enhanced oxidative stress . This oxidative stress impacts the amino acid and nucleotide metabolism of P. aeruginosa .

Pharmacokinetics

The minimum inhibitory concentration (mic) of ahe againstP. aeruginosa PAO1 has been measured , indicating that AHE can inhibit the growth of this bacterium at certain concentrations.

Result of Action

The result of AHE’s action is the attenuation of the virulence of P. aeruginosa . This is due to the impacts on the amino acid and nucleotide metabolism caused by enhanced oxidative stress . The vegetable infection assay showed that the virulence of P. aeruginosa PAO1 was notably reduced .

Action Environment

The action of AHE can be influenced by environmental factors. For instance, AHE should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions can affect the stability and efficacy of AHE. Furthermore, AHE was isolated from the metabolites of Phomopsis liquidambari S47, an endophytic fungus isolated from the leaves of Punica granatum . This suggests that the production of AHE might be influenced by the environmental conditions where P. liquidambari S47 grows.

Safety and Hazards

When handling “1-(2-Amino-4-hydroxyphenyl)ethanone”, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

The compound “1-(2-Amino-4-hydroxyphenyl)ethanone” has a potential to become an antivirulence “agent” to tackle P. aeruginosa infection . It could serve as a potential pesticide to defend against A. tumefaciens . Further research is needed to explore its potential applications.

Propriétés

IUPAC Name |

1-(2-amino-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-4,11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSBOMDRAHLOEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561255 | |

| Record name | 1-(2-Amino-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90033-64-0 | |

| Record name | 1-(2-Amino-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylimidazo[1,2-a]pyridine](/img/structure/B1610896.png)

![Ethyl thieno[3,2-d]isothiazole-5-carboxylate](/img/structure/B1610908.png)